molecular formula C13H23N3 B11747991 1-cyclopentyl-N-pentyl-1H-pyrazol-4-amine

1-cyclopentyl-N-pentyl-1H-pyrazol-4-amine

Cat. No.: B11747991
M. Wt: 221.34 g/mol
InChI Key: UCWQKRSOMISPJT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-N-pentyl-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of a cyclopentyl derivative with a pyrazole precursor under specific reaction conditions. For instance, the reaction of 1-cyclopentyl-1H-pyrazol-4-amine with pentyl bromide in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-N-pentyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

1-cyclopentyl-N-pentyl-1H-pyrazol-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-cyclopentyl-N-pentyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to modulation of biological processes. For example, pyrazole derivatives are known to interact with enzymes such as alcohol dehydrogenase and various receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclopentyl-N-pentyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other pyrazole derivatives. The presence of both cyclopentyl and pentyl groups can influence its reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C13H23N3

Molecular Weight

221.34 g/mol

IUPAC Name

1-cyclopentyl-N-pentylpyrazol-4-amine

InChI

InChI=1S/C13H23N3/c1-2-3-6-9-14-12-10-15-16(11-12)13-7-4-5-8-13/h10-11,13-14H,2-9H2,1H3

InChI Key

UCWQKRSOMISPJT-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=CN(N=C1)C2CCCC2

Origin of Product

United States

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